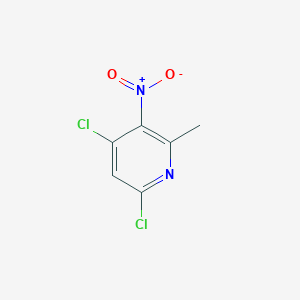![molecular formula C25H20FN3O B2814302 8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-45-9](/img/structure/B2814302.png)
8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of heterocyclic compound. This core is substituted with various functional groups including a fluorine atom, a methoxyphenyl group, and a methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazoloquinoline core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and electronic properties .科学的研究の応用
Supramolecular Aggregation and Structural Analysis
Compounds with structures similar to 8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline have been studied for their supramolecular aggregation properties. For instance, dihydrobenzopyrazoloquinolines have been examined for the effect of substitution on the dimensionality of their supramolecular aggregation. These studies revealed how molecular interactions, such as hydrogen bonding and pi-pi interactions, influence the formation of complex structures and frameworks, highlighting their potential in the design of new materials with specific physical and chemical properties (Portilla et al., 2005).
Synthetic Methodologies and Novel Derivatives
Research on the synthesis of novel derivatives that share a core structure with the specified compound underscores the versatility of these molecules as scaffolds for developing new chemical entities. Studies have explored the synthesis of conformationally constrained pyrazolo[4,3-c]quinoline derivatives, aiming to identify potential ligands for biological receptors, which could have implications in drug discovery and development (Kasiotis et al., 2006).
Photophysical and Electrochemical Properties
The influence of structural modifications on the photophysical and electrochemical properties of pyrazoloquinoline derivatives has been investigated, with a focus on understanding how substituents affect properties like fluorescence quantum efficiency and electron distribution. Such studies are fundamental in the development of new materials for optoelectronic applications (Szlachcic & Uchacz, 2018).
Antimicrobial Activity
Some derivatives have been evaluated for their antimicrobial activity, offering potential avenues for the development of new antibacterial agents. The structural core of pyrazolo[4,3-c]quinoline, when modified appropriately, has shown promise in combating resistant bacterial strains, indicating its potential in medicinal chemistry for developing new therapeutic agents (Inoue et al., 1994).
将来の方向性
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new material or chemical reagent, future research could explore its properties and potential applications .
特性
IUPAC Name |
8-fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-3-5-17(6-4-16)14-29-15-22-24(18-7-10-20(30-2)11-8-18)27-28-25(22)21-13-19(26)9-12-23(21)29/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZJAYPZSJZEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

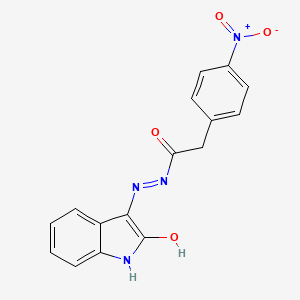
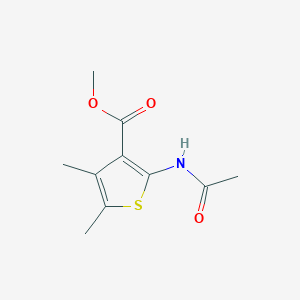
![N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814221.png)
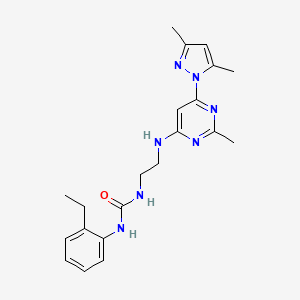
![6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2814225.png)
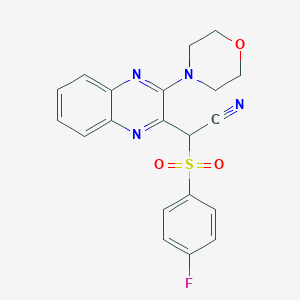

![1-(5-Chlorothiophen-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2814232.png)

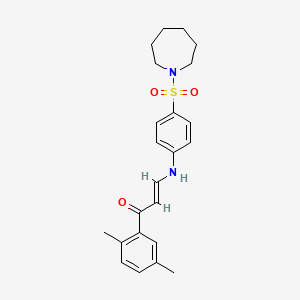

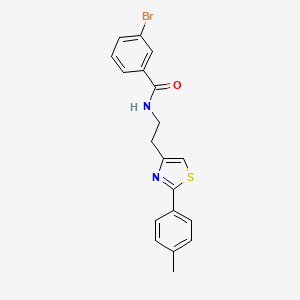
![1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2814239.png)
